molecular formula C12H11N3O B240001 N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No. B240001
M. Wt: 213.23 g/mol
InChI Key: VYMSCFQPFSTNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as 6MPY3CA and is a member of the pyridine family.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is its potential as a therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic effects. Additionally, research can focus on improving the solubility and bioavailability of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves the reaction between 6-methyl-2-pyridinecarboxylic acid and thionyl chloride, followed by the reaction with 3-aminopyridine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

Product Name

N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2-8H,1H3,(H,14,15,16)

InChI Key

VYMSCFQPFSTNRJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.